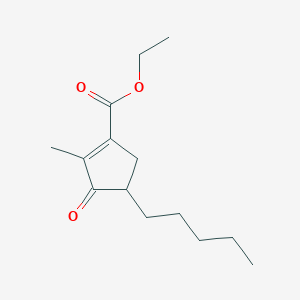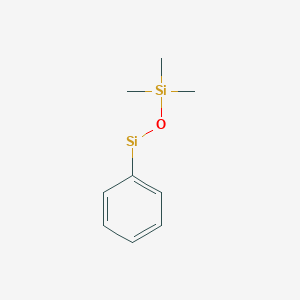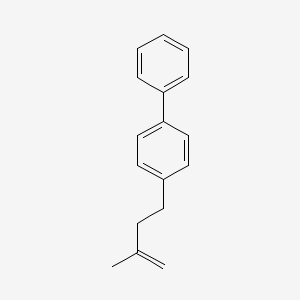
4-(3-Methylbut-3-en-1-yl)-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Methylbut-3-en-1-yl)-1,1’-biphenyl is an organic compound characterized by a biphenyl core substituted with a 3-methylbut-3-en-1-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylbut-3-en-1-yl)-1,1’-biphenyl typically involves the alkylation of biphenyl with 3-methylbut-3-en-1-yl halides under Friedel-Crafts alkylation conditions. The reaction is usually catalyzed by Lewis acids such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). The reaction conditions often require anhydrous solvents like dichloromethane or carbon disulfide, and the reaction is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of 4-(3-Methylbut-3-en-1-yl)-1,1’-biphenyl may involve continuous flow reactors to ensure consistent product quality and yield. The use of heterogeneous catalysts can also be employed to facilitate the reaction and allow for easier separation and purification of the product.
化学反応の分析
Types of Reactions
4-(3-Methylbut-3-en-1-yl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding biphenyl carboxylic acids.
Reduction: Hydrogenation of the compound using catalysts such as palladium on carbon (Pd/C) can reduce the double bond in the 3-methylbut-3-en-1-yl group to form the saturated alkyl derivative.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst under mild pressure.
Substitution: Halogenation using Br2 or Cl2 in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Biphenyl carboxylic acids.
Reduction: Saturated alkyl biphenyl derivatives.
Substitution: Halogenated biphenyls.
科学的研究の応用
4-(3-Methylbut-3-en-1-yl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
作用機序
The mechanism of action of 4-(3-Methylbut-3-en-1-yl)-1,1’-biphenyl in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of certain enzymes, potentially inhibiting their activity. Additionally, the biphenyl core can interact with hydrophobic regions of proteins, affecting their function and stability.
類似化合物との比較
Similar Compounds
- 4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one
- 3-Methylbut-3-en-1-yl acetate
- 1-(3-methylbut-2-enyl)-1H-indole-3-yl derivatives
Uniqueness
4-(3-Methylbut-3-en-1-yl)-1,1’-biphenyl stands out due to its biphenyl core, which provides a rigid and planar structure, making it suitable for applications in material science. The presence of the 3-methylbut-3-en-1-yl group adds to its versatility, allowing for various chemical modifications and functionalizations.
特性
CAS番号 |
142338-74-7 |
|---|---|
分子式 |
C17H18 |
分子量 |
222.32 g/mol |
IUPAC名 |
1-(3-methylbut-3-enyl)-4-phenylbenzene |
InChI |
InChI=1S/C17H18/c1-14(2)8-9-15-10-12-17(13-11-15)16-6-4-3-5-7-16/h3-7,10-13H,1,8-9H2,2H3 |
InChIキー |
COLSHKWISLFDMH-UHFFFAOYSA-N |
正規SMILES |
CC(=C)CCC1=CC=C(C=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


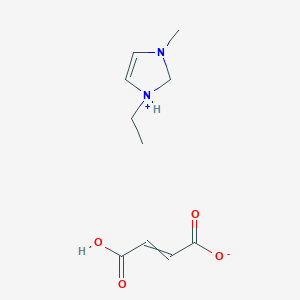

![N~1~,N~1'~-(Ethane-1,2-diyl)bis{N~2~-[(anthracen-9-yl)methyl]ethane-1,2-diamine}](/img/structure/B12549074.png)

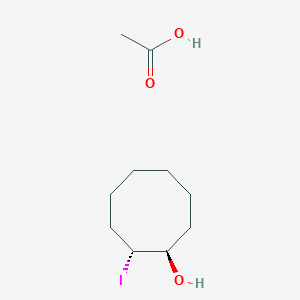
![3H-Naphth[2,1-b][1,4]oxazine, 3,3-diphenyl-](/img/structure/B12549102.png)
![2-{2-[(4-Methoxyphenyl)methoxy]ethyl}oxirane](/img/structure/B12549119.png)
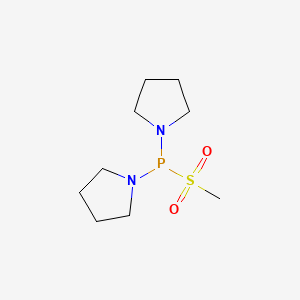

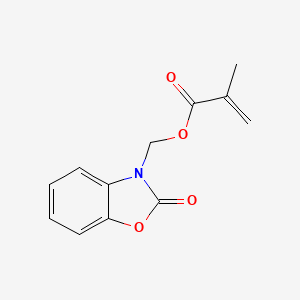

![2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methoxy-1,3-thiazole-5-carbonitrile](/img/structure/B12549170.png)
